molecular formula C9H11Cl2N3S B2361208 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride CAS No. 2155852-54-1

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B2361208
CAS No.: 2155852-54-1
M. Wt: 264.17
InChI Key: KCJDYCLFSTWJDZ-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride is a chemical compound offered for research and development purposes. This dihydrochloride salt form of a thiazole-pyridine hybrid structure is designed to enhance solubility and stability for experimental use. Compounds featuring thiazole and pyridine rings are of significant interest in medicinal chemistry due to their broad biological activity. Similar structural motifs are explored as protein kinase inhibitors for investigating cancer therapeutics and as non-toxic, eco-friendly corrosion inhibitors for materials science applications . As a building block, this compound can be used in organic synthesis and drug discovery programs. The presence of the amine functional group makes it a versatile precursor for generating libraries of novel molecules for high-throughput screening. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.2ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H2,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJDYCLFSTWJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-1-(Pyridin-2-yl)propan-2-one

The thiazole core is constructed using a modified Hantzsch reaction. The α-bromoketone precursor, 3-bromo-1-(pyridin-2-yl)propan-2-one, is synthesized via bromination of 1-(pyridin-2-yl)propan-2-one using hydrobromic acid (48% w/w) and hydrogen peroxide (30%) in dichloromethane at 0–5°C. The reaction proceeds via radical bromination, yielding the α-bromoketone in 68–72% purity after silica gel chromatography.

Key Reaction Conditions

  • Temperature: 0–5°C (to minimize di-bromination)
  • Molar ratio: 1:1.2 (ketone:HBr)
  • Reaction time: 4–6 hours

Thiazole Ring Formation

The α-bromoketone is reacted with thiourea in ethanol under reflux (78°C, 8 hours) to form 4-methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine. The mechanism involves nucleophilic attack by thiourea’s sulfur, followed by cyclization and elimination of HBr.

Optimization Insights

  • Solvent : Ethanol enhances solubility of both reactants and stabilizes intermediates via hydrogen bonding.
  • Yield : 65–73% after recrystallization from ethyl acetate/hexane.
  • Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient).

Halogenation and Cross-Coupling Strategy

Synthesis of 4-Methyl-1,3-Thiazol-2-Amine

4-Methyl-1,3-thiazol-2-amine is prepared via Hantzsch reaction using 2-bromo-1-(methyl)propanone and thiourea in refluxing ethanol (12 hours). The product is isolated as a white solid (yield: 81%, m.p. 145–147°C).

Regioselective Bromination at Position 5

Bromination is achieved using copper(I) bromide (1.2 eq) and n-butyl nitrite (1.5 eq) in acetonitrile at 25°C. The reaction selectively substitutes position 5 due to the directing effect of the adjacent methyl group.

Analytical Data

  • Yield : 58% after column chromatography (DCM:MeOH 95:5).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.38 (s, 3H, CH₃), 7.45 (s, 1H, H-5).

Suzuki-Miyaura Coupling with Pyridin-2-Yl Boronic Acid

5-Bromo-4-methyl-1,3-thiazol-2-amine undergoes Suzuki coupling with pyridin-2-ylboronic acid (1.1 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in dioxane/H₂O (4:1) at 90°C.

Reaction Metrics

  • Yield : 67% (isolated as free base).
  • Purity : 99.2% (LCMS, [M+H]⁺ = 218.1).

Salt Formation and Purification

Dihydrochloride Preparation

The free base is dissolved in anhydrous dichloromethane and treated with HCl gas at 0°C until pH <2. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 2.45 (s, 3H, CH₃), 8.52 (d, J = 4.8 Hz, 1H, py-H6), 8.11 (dd, J = 8.4 Hz, 1H, py-H4), 7.62 (d, J = 8.4 Hz, 1H, py-H3).
  • HPLC : Single peak at 4.2 min (C18, 0.1% TFA).

Comparative Analysis of Synthetic Routes

Parameter Hantzsch Route Halogenation/Cross-Coupling
Total Steps 2 3
Overall Yield 65–73% 45–58%
Scalability High Moderate
Purification Complexity Low High (column chromatography)
Cost Efficiency Moderate Low (Pd catalysts)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Hantzsch reaction improves heat transfer and reduces reaction time (2 hours vs. 8 hours batch). Ethanol is replaced with isopropanol to enhance solubility at elevated pressures.

Waste Management

Bromide byproducts are neutralized with NaHCO₃ and precipitated as CaBr₂ for safe disposal. Pd residues from cross-coupling are recovered via ion-exchange resins.

Scientific Research Applications

Chemistry

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various substitution reactions that can lead to new derivatives with tailored properties .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Studies indicate that it may interact with specific biological targets, making it a candidate for further exploration in drug development .

Medicine

The compound exhibits promising antimicrobial , antifungal , and anticancer properties:

  • Antimicrobial Activity : Research has shown that derivatives of thiazole can effectively combat various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The minimal inhibitory concentrations (MICs) of these compounds are often comparable to established antibiotics.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Mechanisms of action include cell cycle arrest and induction of apoptotic pathways .

Industry

The compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into various industrial applications, including the production of specialty chemicals .

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding block for heterocyclesFacilitates synthesis of complex compounds
BiologyEnzyme inhibitionPotential interaction with biological targets
MedicineAntimicrobialEffective against MRSA with low MIC values
AnticancerInduces apoptosis in multiple cancer cell lines
IndustryMaterial developmentEnhances electronic/optical properties

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant pathogens, particularly MRSA strains, with MIC values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This cytotoxicity was attributed to its ability to induce apoptosis and inhibit cell proliferation .

Mechanism of Action

The exact mechanism of action of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in cell signaling.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine Dihydrochloride and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) CAS/Ref Source
This compound C₁₀H₁₅Cl₂N₅ 276.17 Pyridin-2-yl, methyl, thiazole 95 EN300-142550 Enamine Ltd
4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine C₈H₇F₃N₄S 248.23 Trifluoromethylpyrazole, thiazole N/A 54-PC410412 CymitQuimica
5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride C₈H₁₅Cl₂N₅S 268.21 Cyclohexylamine, thiadiazole N/A Fluorochem Fluorochem
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride C₁₂H₁₅Cl₃N₃ 297.62 Chloropyridine, dimethylpyrazole N/A Fluorochem Fluorochem

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The pyridin-2-yl group in the target compound may enhance interactions with aromatic residues in enzyme active sites compared to the trifluoromethylpyrazole group in CymitQuimica’s analogue .
  • Dihydrochloride salts (e.g., Fluorochem’s thiadiazol-2-amine derivative) generally exhibit higher aqueous solubility than neutral thiazoles, critical for in vivo applications .

The trifluoromethyl group increases lipophilicity (logP), which may improve blood-brain barrier penetration but reduce solubility .

Synthetic Accessibility :

  • The pyridinyl-thiazole scaffold is synthetically straightforward via Hantzsch thiazole synthesis, whereas Fluorochem’s thiadiazole derivatives require more complex cyclization steps .

Biological Activity

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride is a heterocyclic compound notable for its thiazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
CAS Number 2155852-54-1
Molecular Formula C9H9N3S·2HCl
Molecular Weight 264.18 g/mol
Physical Form Powder

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. A study highlighted that derivatives of thiazole, including those similar to 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine, demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, compounds with a similar structure showed Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like itraconazole .

Antifungal Activity

The antifungal properties of thiazole derivatives have been extensively studied. The compound's structural features facilitate interactions with fungal cell membranes, leading to increased permeability and eventual cell death. In vitro tests have shown that certain thiazole derivatives possess antifungal activity comparable to established antifungal agents .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole-containing compounds. For example, a structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly enhance cytotoxic effects against various cancer cell lines. Compounds similar to 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine exhibited IC50 values indicating potent activity against human cancer cell lines such as A431 and Jurkat cells .

Case Study 1: Antitumor Activity

A study published in MDPI reported that specific thiazole derivatives exhibited IC50 values less than those of reference drugs like doxorubicin in human cancer cell lines. The presence of electron-donating groups at specific positions on the aromatic ring was found to enhance the anticancer activity significantly .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives displayed MIC values indicating strong antibacterial effects compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization reactions between pyridine-2-carboxaldehyde derivatives and thiosemicarbazides. Key steps include:

  • Precursor preparation : Start with 2-aminopyridine and methyl-substituted thiazole precursors.
  • Cyclization : Use phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as catalysts under reflux conditions (80–120°C) .
  • Salting : Treat the free base with HCl gas or concentrated HCl to form the dihydrochloride salt.
    • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry to improve yield (typically 50–70%). Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : ¹H NMR (D₂O) should show peaks for pyridyl protons (δ 7.5–8.5 ppm), thiazole methyl (δ 2.4–2.6 ppm), and amine protons (broad δ 3.0–5.0 ppm) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5); retention time ~8–10 minutes for >95% purity .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 276.17 (free base) and [M+2H]²⁺ for the dihydrochloride form .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Freely soluble in water (>50 mg/mL) due to the dihydrochloride salt. Limited solubility in organic solvents (e.g., <1 mg/mL in DMSO or ethanol) .
  • Stability : Store at −20°C in airtight, light-protected containers. Aqueous solutions are stable for ≤48 hours at 4°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against kinase domains (e.g., Aurora kinases, CDK2) due to structural similarity to known inhibitors .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with activity data from analogous thiazol-2-amine derivatives .
    • Validation : Compare predicted binding affinities with in vitro kinase assays (IC₅₀ values) .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation?

  • Root Causes : Variability in catalyst purity (POCl₃ vs. PPA), moisture sensitivity, or incomplete cyclization.
  • Solutions :

  • Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) .
  • By-product Analysis : Isolate side products via flash chromatography and characterize by X-ray crystallography (SHELX programs) .

Q. What strategies are effective for studying this compound’s pharmacokinetics in preclinical models?

  • In Vivo Protocols :

  • Administration : Intraperitoneal (IP) or oral gavage (10–50 mg/kg) in rodents.
  • Plasma Analysis : LC-MS/MS to quantify compound levels (LOQ: 1 ng/mL) over 24 hours .
    • Metabolite Identification : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What are the challenges in formulating this compound for targeted drug delivery?

  • Key Issues : High hydrophilicity limits blood-brain barrier (BBB) penetration for neurological applications.
  • Strategies :

  • Prodrug Design : Modify the amine group with lipophilic esters (e.g., pivaloyloxymethyl) to enhance BBB permeability .
  • Nanoparticle Encapsulation : Use PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

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